molecular formula C21H23FN6O B14108327 (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B14108327
M. Wt: 394.4 g/mol
InChI Key: SFNZTEKBCSWLBV-UHFFFAOYSA-N
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Description

The compound “(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone” is a synthetic organic molecule that features a triazole ring, a piperazine ring, and various functional groups. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole and piperazine intermediates. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors.

    Coupling Reactions: The final step often involves coupling the triazole and piperazine intermediates using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperazine groups.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Agents: Investigated for activity against bacteria, fungi, or viruses.

    Enzyme Inhibition: Potential inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases like cancer, inflammation, or infections.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-((4-methylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2-bromophenyl)piperazin-1-yl)methanone

Uniqueness

  • Functional Groups : The presence of specific functional groups like the fluorophenyl and ethylphenyl groups may confer unique biological activities or chemical reactivity.
  • Molecular Structure : The combination of triazole and piperazine rings in a single molecule can result in unique interactions with biological targets.

Properties

Molecular Formula

C21H23FN6O

Molecular Weight

394.4 g/mol

IUPAC Name

[5-(4-ethylanilino)-2H-triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H23FN6O/c1-2-15-7-9-16(10-8-15)23-20-19(24-26-25-20)21(29)28-13-11-27(12-14-28)18-6-4-3-5-17(18)22/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26)

InChI Key

SFNZTEKBCSWLBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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